

A Comparative Analysis of the Physical Properties of Pentanamide and Hexanamide

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Compound of Interest

Compound Name: Pentanamide

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For researchers and professionals in the field of drug development, a thorough understanding of the physical properties of molecules is fundamental. This guide provides a comparative analysis of two simple fatty acid amides, **pentanamide** and hexanamide, focusing on their key physical characteristics. The subtle difference in their alkyl chain length significantly influences their physical behavior, which can have implications for their handling, formulation, and potential biological interactions.

Comparative Physical Properties

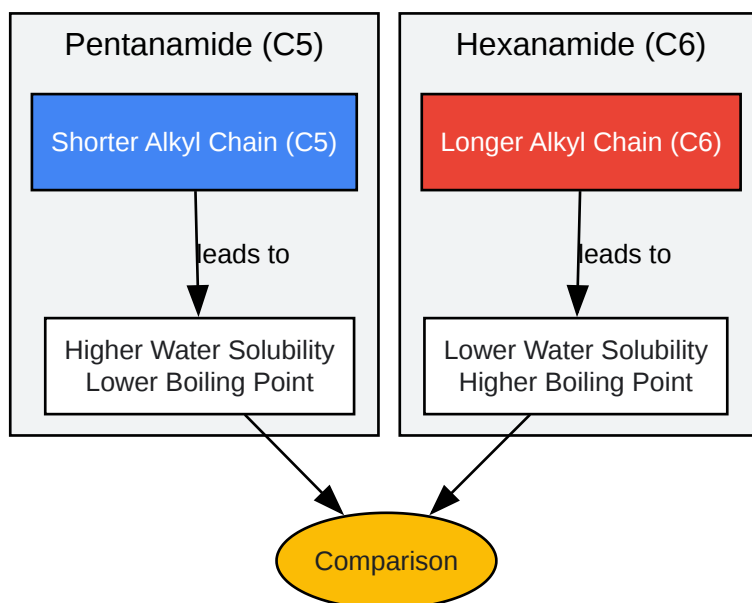
The following table summarizes the key physical properties of **pentanamide** and hexanamide, compiled from various chemical data sources. As is common with chemical data, slight variations in reported values exist across different sources.

Physical Property	Pentanamide	Hexanamide
Molecular Formula	C ₅ H ₁₁ NO	C ₆ H ₁₃ NO
Molecular Weight	101.15 g/mol [1][2]	115.17 g/mol [3]
Melting Point	101-106 °C[4][5][6][7]	100-102 °C[3][8][9][10]
Boiling Point	225 - 232.3 °C[1][4]	255 °C[9][11][12]
Density	~0.87 - 1.023 g/cm ³ [1][5]	~0.999 g/cm ³ [3][11][13]
Water Solubility	Soluble[1][4][5][14][15]	Slightly soluble[12][13]

Structure-Property Relationships

The observed differences in the physical properties of **pentanamide** and hexanamide can be directly attributed to their molecular structures. Both are primary amides, possessing a polar amide head group capable of hydrogen bonding, and a nonpolar alkyl tail.

Structure-Property Relationship of Pentanamide and Hexanamide



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Structure-Property Comparison

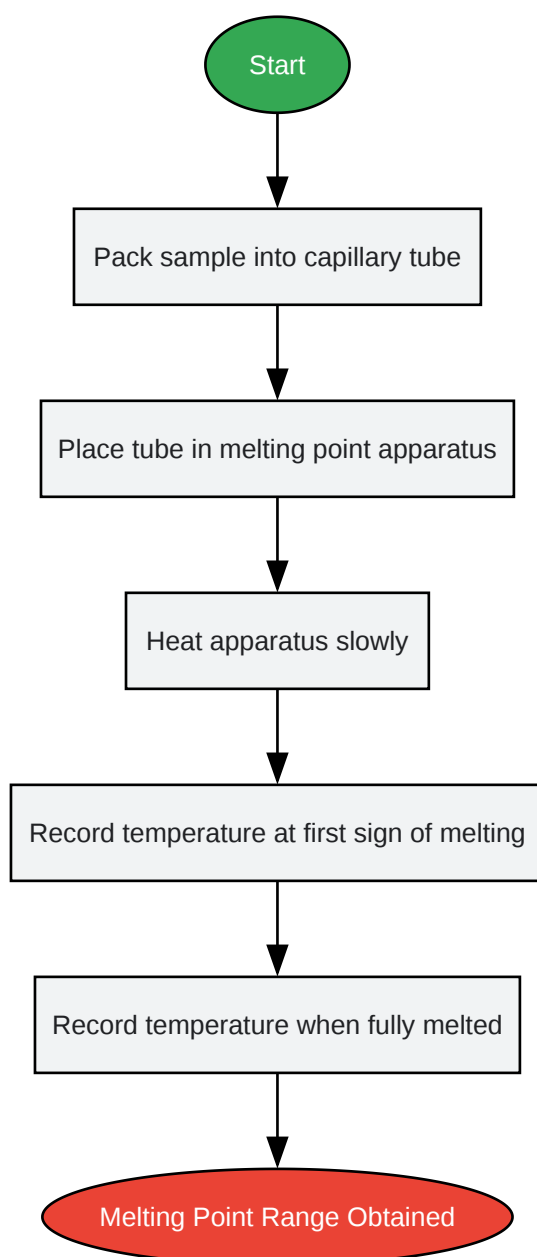
As illustrated in the diagram, the additional methylene group in hexanamide increases its molecular weight and the surface area of its nonpolar alkyl chain. This leads to stronger van der Waals forces between hexanamide molecules, requiring more energy to overcome, and thus resulting in a higher boiling point compared to **pentanamide**. Conversely, the longer hydrophobic tail of hexanamide decreases its overall polarity, leading to a reduced solubility in water compared to the more soluble **pentanamide**.^[14] The melting points are very similar, which can occur in homologous series as crystal packing efficiency can be influenced by subtle changes in molecular shape.

Experimental Protocols

The determination of the physical properties presented in this guide follows standard laboratory procedures. Below are detailed methodologies for each key experiment.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and is determined as a temperature range over which the substance melts.



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Melting Point Determination Workflow

Methodology:

- A small, finely powdered sample of the amide is packed into a thin-walled capillary tube to a height of 2-3 mm.[\[13\]](#)[\[14\]](#)
- The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[\[4\]](#)[\[13\]](#)
- The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[\[6\]](#)
- The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[\[6\]](#)
- For pure compounds, this range is typically narrow (0.5-1 °C).[\[4\]](#)[\[14\]](#)

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

- A small amount of the liquid amide is placed in a small test tube.
- A capillary tube, sealed at one end, is placed inverted into the test tube.[\[3\]](#)[\[5\]](#)[\[9\]](#)
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[\[3\]](#)[\[5\]](#)
- As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[\[5\]](#)[\[9\]](#)
- The heating is stopped, and the liquid is allowed to cool.

- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
[3]

Density Determination

The density of a solid can be determined by measuring the mass of a known volume of the substance.

Methodology (Pycnometer Method):

- A pycnometer (a small glass flask of a known volume) is weighed empty.
- The pycnometer is then filled with the solid amide powder and weighed again to determine the mass of the amide.
- A liquid of known density in which the amide is insoluble is added to the pycnometer, filling it completely.
- The pycnometer is weighed again.
- The volume of the solid is determined by the difference between the known volume of the pycnometer and the volume of the liquid added. The density is then calculated as mass/volume.

Aqueous Solubility Determination

Aqueous solubility is typically determined by the shake-flask method, which measures the concentration of a saturated solution.

Methodology (Shake-Flask Method):

- An excess amount of the solid amide is added to a known volume of water in a flask.
- The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The solution is then filtered to remove any undissolved solid.

- The concentration of the amide in the filtered saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This concentration represents the aqueous solubility.[7]

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